6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one
Description
6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one (CAS: 919108-80-8) is a heterocyclic compound featuring a pyridazinone core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. Its molecular formula is C₁₇H₁₉N₃O₃, with a molecular weight of 313.35 g/mol. This structure has been explored in medicinal chemistry for its role as an intermediate in synthesizing bioactive molecules, particularly in antimicrobial and antitumor research .
Properties
IUPAC Name |
6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-13-16(23)22(14-5-3-2-4-6-14)20-17(15)18(24)21-9-7-19(8-10-21)26-11-12-27-19/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVGYYLRIMCQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCC3(CC2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the methoxy and phenyl groups.
Formation of the Spirocyclic Core: This step involves the reaction of a piperidone derivative with ethylene glycol to form the 1,4-dioxa-8-azaspiro[4.5]decane structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the spirocyclization step and high-throughput screening for the functionalization reactions.
Chemical Reactions Analysis
Types of Reactions
6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one: has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Spiro-Linked Benzothiazinones
The compound 2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one (CAS: 1161233-85-7) shares the 1,4-dioxa-8-azaspiro[4.5]decane system but replaces the pyridazinone with a benzothiazinone scaffold. This substitution confers potent antimycobacterial activity, with MIC values <0.1 µg/mL against Mycobacterium tuberculosis H37Rv, attributed to nitro group-mediated inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .
Spirocyclic Aldehyde Dehydrogenase (ALDH) Inhibitors
11b 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid (CAS: N/A) retains the spirocyclic motif but incorporates a quinoline-carboxylic acid group. This compound inhibits ALDH1A1 (IC₅₀ = 12 nM), a therapeutic target in cancer stem cell biology, demonstrating the versatility of the spirocyclic system in modulating enzyme activity .
Functional Group Variations
Methoxy vs. Nitro Substituents
Replacing the methoxy group in the target compound with a nitro group (e.g., in 8-(6-chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane , CAS: 935839-40-0) enhances electrophilicity, improving interactions with bacterial enzymes. However, this substitution reduces solubility (predicted logP = 2.8 vs. 1.9 for the methoxy variant) .
Acylated Derivatives
5-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-4-[(thiophen-2-yl)methyl]morpholin-3-one (CAS: 1421442-58-1) replaces the phenyl group with a thiophene-methyl-morpholinone system. This modification increases metabolic stability (t₁/₂ in human liver microsomes = 45 min vs. 28 min for the parent compound) but reduces CNS penetration due to higher polar surface area (85 Ų vs. 72 Ų) .
Pharmacological and Physicochemical Properties
Research Implications
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold demonstrates adaptability across therapeutic areas. Its rigidity improves target binding, while substituent modifications fine-tune solubility and bioactivity. Future studies should explore hybrid structures (e.g., merging pyridazinone and benzothiazinone motifs) to balance potency and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
